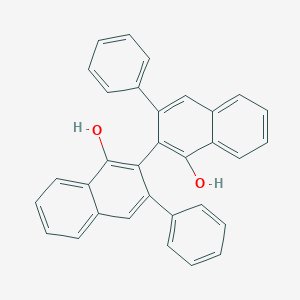

(S)-Vanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-hydroxy-3-phenylnaphthalen-2-yl)-3-phenylnaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22O2/c33-31-25-17-9-7-15-23(25)19-27(21-11-3-1-4-12-21)29(31)30-28(22-13-5-2-6-14-22)20-24-16-8-10-18-26(24)32(30)34/h1-20,33-34H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTDVKKGYBULHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2C4=C(C5=CC=CC=C5C=C4C6=CC=CC=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147702-14-5, 147702-13-4 | |

| Record name | (S)-Vanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-VANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S Vanol and Its Chiral Derivatives

Oxidative Coupling Strategies

Oxidative coupling of naphthol derivatives is a foundational method for synthesizing biaryl compounds, including the backbone of (S)-Vanol. researchgate.netasianpubs.org This approach leverages chiral induction during the coupling reaction to favor the desired enantiomer.

Oxidative Coupling of β-Naphthol Derivatives for this compound Synthesis

The oxidative coupling of β-naphthol derivatives is a key method for synthesizing the 2,2'-bi-1-naphthol backbone found in this compound. This reaction typically involves the use of a chiral catalyst and an oxidizing agent to promote the formation of the biaryl linkage with control over stereochemistry. smolecule.com For instance, a heterogeneous reaction system employing β-naphthol, copper(II) chloride (CuCl₂), and tetramethylethylenediamine (TMEDA) in toluene (B28343) under aerobic conditions has been utilized. Air is introduced into the reaction mixture, and the limited solubility of β-naphthol in toluene can help promote a gradual coupling process.

Chiral Induction Mechanisms in Oxidative Coupling Processes

Chiral induction in the oxidative coupling of naphthols often relies on the use of chiral ligands or additives that interact with the metal catalyst and/or the substrate, creating a chiral environment that favors the formation of one enantiomer over the other. Current time information in Dubai, AE.mdpi.comacs.org Proposed mechanisms for oxidative coupling include radical-radical coupling, heterolytic coupling of cationic species with 2-naphthol (B1666908), or radical-anion coupling, with the latter being commonly accepted for this type of transformation. mdpi.comresearchgate.net In the radical-anion mechanism, a radical species is generated by the oxidation of 2-naphthol by a metal catalyst. This radical then adds to another neutral 2-naphthol molecule to form a new C-C bond and a C-radical, which is subsequently oxidized to restore aromaticity. mdpi.com Chiral ligands, such as proline-derived diamines or sparteine, can coordinate with metal centers (like copper or iron) to form chiral complexes, influencing the stereochemical outcome of the coupling. asianpubs.orgmdpi.comacs.orgmsu.eduacs.org

Optimization of Reaction Conditions and Catalyst Systems for Enantioselectivity and Yield

Achieving high enantioselectivity and yield in oxidative coupling requires careful optimization of reaction conditions and catalyst systems. Factors such as temperature, solvent, oxidant, and the specific chiral catalyst and its loading play crucial roles. rsc.org For example, in the oxidative coupling of β-naphthol derivatives, parameters like temperature (e.g., 50–60°C), solvent (e.g., toluene or chlorinated solvents), the catalyst system (e.g., CuCl₂/TMEDA), and the oxidizing agent (e.g., molecular oxygen from air) are critical. The use of specific chiral inducers, such as (-)-sparteine (B7772259) with CuCl, has been shown to enhance enantiomeric excess (ee) significantly, achieving values greater than 98%. msu.edu

Deracemization Protocols for Optically Pure this compound

Oxidative coupling can sometimes yield racemic mixtures of biaryl compounds, including the racemic form of the Vanol backbone. researchgate.net To obtain optically pure this compound, deracemization protocols are employed. Current time information in Dubai, AE.msu.edu A highly effective method involves copper-mediated deracemization in the presence of (-)-sparteine. msu.eduacs.orgnih.govnih.gov This procedure, which can involve the in situ generation of copper(II), has been shown to reproducibly yield this compound with greater than 99% ee from the racemate. msu.eduacs.orgnih.gov This copper-mediated deracemization is reported to be superior to some existing resolution procedures for related biaryl compounds like BINOL. msu.eduacs.org

Multi-Step Synthesis Approaches

In addition to oxidative coupling, multi-step synthesis approaches provide alternative routes to this compound and its precursors. Current time information in Dubai, AE.researchgate.net These methods often involve the construction of the naphthol framework and subsequent coupling or functionalization steps.

Palladium-Catalyzed Coupling Reactions for this compound Precursors

Palladium-catalyzed coupling reactions are valuable tools in the multi-step synthesis of this compound precursors. These reactions allow for the formation of carbon-carbon bonds between appropriately functionalized aromatic rings. For instance, a Vanol monomer can undergo Pd(OAc)₂-catalyzed coupling with iodobenzene (B50100) in dimethylformamide (DMF) at elevated temperatures to yield functionalized naphthalene (B1677914) derivatives that serve as intermediates in the synthesis of the Vanol backbone. msu.edu Such palladium-catalyzed cross-coupling reactions are widely used in organic synthesis for their ability to form C-C bonds under various conditions and with tolerance for different functional groups. chemistryviews.orgacs.orgorganic-chemistry.orgacs.org

Compound Table

| Compound Name | PubChem CID |

| This compound | 24884836 |

| β-Naphthol (2-Naphthol) | 8663 fishersci.at |

| Racemic 1,1'-bi-2-naphthol (B31242) (BINOL) | 100100 mdpi.com |

| Copper(II) chloride (CuCl₂) | 6616 |

| Tetramethylethylenediamine (TMEDA) | 1151 |

| (-)-Sparteine | 100707 msu.edu |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) | 8179 msu.edu |

| Iodobenzene | 9281 msu.edu |

| Dimethylformamide (DMF) | 6220 msu.edu |

| Copper(I) chloride (CuCl) | 61529 msu.edu |

| (S)-3,3'-Diphenyl-2,2'-bi(1-naphthalol) | 147702-14-5 |

| (S)-3,3'-Diphenyl-2,2'-bi-(1-naphthol) | 147702-14-5 |

| (S)-[2,2'-Binaphthalene]-1,1'-diol, 3,3'-diphenyl-, (2S)- | 147702-14-5 |

| 3-phenyl-1-naphthol | 131983 |

Note: While PubChem Substance ID (SID) is often linked to specific vendor products or samples, the Compound ID (CID) represents the unique chemical structure. Where a direct CID for this compound was not immediately available, the SID associated with the compound and its CAS number is provided and linked to the relevant search result. The CID for the racemic form (BINOL) is also included for context as it is a related structure often discussed in oxidative coupling.## Synthesis of this compound: A Focus on Chemical Methodologies

This compound, also known as (S)-3,3'-Diphenyl-2,2'-bi(1-naphthol), is a chiral biaryl compound widely recognized for its significant role as a chiral ligand in asymmetric catalysis smolecule.com. Its molecular structure consists of two naphthol units connected by a biphenyl (B1667301) linkage, with the "S" configuration denoting its specific stereochemistry smolecule.com. The synthesis of this valuable compound and its derivatives has been a subject of considerable research, with key methodologies centering on oxidative coupling and multi-step approaches.

Catalytic Applications of S Vanol in Asymmetric Transformations

(S)-Vanol as a Chiral Ligand in Lewis Acid Catalysis

This compound forms complexes with various Lewis acids, leading to the generation of chiral catalysts capable of promoting enantioselective reactions.

Zirconium-Based Catalyst Systems in this compound Catalysis

Zirconium complexes of this compound have proven highly effective in certain asymmetric transformations. For instance, a zirconium/(S)-Vanol complex has been identified as a particularly effective catalyst for the α-iminol rearrangement, achieving high yields and excellent enantioselectivities (up to >99% ee) for a broad range of substrates. escholarship.orgacs.orgthieme-connect.com The catalyst is typically generated from a mixture of Zr(O-i-Pr)4(HO-i-Pr), N-methylimidazole (NMI), and the this compound ligand. escholarship.orgacs.orgrsc.org An X-ray diffraction study revealed that the active zirconium catalyst can exist as a homoleptic complex coordinated by three VANOL ligands and two protonated N-methyl imidazoles. escholarship.orgacs.org

Zirconium/VANOL catalysts have also shown success in asymmetric catalytic Mannich reactions and α-imino rearrangements. rsc.org

Boron-Based Catalyst Systems: Boroxinate and Polyborate Chiral Anions (BOROX Catalysts)

Boron-based catalysts derived from this compound, particularly those involving boroxinate and polyborate chiral anions (BOROX catalysts), have been extensively studied and applied in asymmetric catalysis. researchgate.netnih.govnih.gov These BOROX catalysts are often assembled in situ from the VANOL ligand, a boron source (such as B(OPh)3 or BH3·SMe2), water, and sometimes an amine or alcohol/phenol (B47542). researchgate.netnih.govnih.gov The active site in the BOROX catalyst is proposed to be a chiral polyborate anion. researchgate.netnih.gov

This compound-derived BOROX catalysts have been successfully employed in various reactions, including asymmetric aziridination of imines, aza-Cope rearrangements, and three-component Ugi reactions. researchgate.netnih.gov They have also been investigated for asymmetric transfer hydrogenation of quinolines. nih.gov

A comparison between (R)-VANOL boron and aluminum catalysts in the epoxidation of aldehydes with diazoacetamides showed that both are highly effective, providing high yields and excellent asymmetric inductions (up to 99% ee). nih.govresearchgate.netnih.gov Interestingly, these two catalyst systems, using the same enantiomer of the ligand, can yield opposite enantiomers of the epoxide product, demonstrating enantiodivergence controlled by the Lewis acid. nih.govresearchgate.netnih.gov

In the asymmetric Diels-Alder reaction of 2'-hydroxychalcone (B22705) with dienes, R-VANOL in combination with B(OPh)3 exhibited superior performance compared to other chiral ligands like R-BINOL, achieving high yield (98%) and good enantioselectivity (85% ee). acs.org

Aluminum-Based Lewis Acid Catalysis with this compound

Aluminum complexes of this compound have also been explored as Lewis acid catalysts in asymmetric transformations. msu.eduescholarship.orgnih.govsigmaaldrich.com Catalysts prepared from this compound and aluminum sources, such as trimethylaluminum (B3029685) or LiAlH4, have shown effectiveness in reactions like the asymmetric epoxidation of aldehydes and α-iminol rearrangement. escholarship.orgnih.gov

In the asymmetric epoxidation of aldehydes with diazoacetamides, an aluminate this compound complex demonstrated effectiveness, providing the epoxide product with good yield and enantioselectivity. nih.govnih.gov Notably, the aluminum catalyst system can exhibit enantiodivergence compared to the boron system, producing the opposite enantiomer of the product under similar conditions. nih.govnih.gov

Aluminum catalysts derived from VANOL and VAPOL were found to be effective in the α-iminol rearrangement, giving quantitative yields and moderate enantioselectivities. escholarship.org The induction could be improved with a substituted VANOL derivative. escholarship.org

Synthesis and Application of Platinum (II) Coordinated Complexes with this compound

This compound can be used in the synthesis of coordinated complexes with transition metals, including Platinum (II). uni.luchem960.comscientificlabs.co.uk Examples include complexes like (dppe)Pt(S-VANOL) and (S,S-chiraphos)Pt(S-VANOL), where dppe is bis(diphenylphosphino)ethane and chiraphos (B8809060) is 2,3-bis(diphenylphosphino)butane. scientificlabs.co.uk

Platinum (II) catalysts have been utilized in formal cycloaddition reactions. While not exclusively this compound, platinum catalysts generated from PtCl2 and P(C6F5)3 have been reported for asymmetric [4+3] allenediene cycloadditions, achieving good yield and complete diastereoselectivity in the synthesis of complex molecules. acs.orgnih.gov A Vanol-derived gold(I) catalyst has also shown remarkable enantioselectivities in an enantioselective [2+2+2] cycloaddition. acs.orgnih.gov

Iridium/Boron Hybrid Catalysis Systems Utilizing this compound Derivatives

This compound derivatives have been investigated as ligands in iridium/boron hybrid catalysis systems. These systems combine an iridium catalyst and a boron complex catalyst to achieve asymmetric transformations. chemrxiv.orgresearchgate.net In the context of stereodivergent asymmetric synthesis of α-allyl carboxylic acids, this compound has been explored as a ligand scaffold for the iridium catalyst component. chemrxiv.org Studies have shown that ligands synthesized from this compound can lead to improved stereocontrol in these hybrid catalytic systems. chemrxiv.org

Enantioselective Reactions Mediated by this compound Catalysts

This compound-based catalysts have been successfully applied in a range of enantioselective reactions, demonstrating their versatility in asymmetric synthesis. These include:

Asymmetric Aziridination: Formation of chiral aziridines from imines and diazo compounds, often catalyzed by VANOL-derived boron complexes (BOROX catalysts). nih.govmdpi.com

Asymmetric Aminoallylation of Aldehydes: Direct synthesis of unprotected homo-allylic amines with high asymmetric induction using VANOL-derived polyborate catalysts. msu.edu

Asymmetric Petasis Reaction: Catalytic asymmetric synthesis of α-amino esters. nih.govuevora.pt

Asymmetric Diels-Alder Reactions: Enantioselective cycloaddition reactions, including those involving 2'-hydroxychalcones as dienophiles catalyzed by VANOL-boron complexes. msu.edunih.govacs.orgcdnsciencepub.com

Asymmetric α-Iminol Rearrangement: Rearrangement of α-hydroxy imines to α-amino ketones, effectively catalyzed by zirconium/(S)-Vanol complexes. escholarship.orgacs.orgthieme-connect.com

Asymmetric Epoxidation of Aldehydes: Enantioselective synthesis of epoxides from aldehydes and diazoacetamides using VANOL-derived boron or aluminum catalysts. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net

Asymmetric Transfer Hydrogenation: Application in the reduction of heterocycles like quinolines. nih.gov

Asymmetric Spiroketalization: Enantioselective synthesis of spiroketals catalyzed by VANOL-derived imidodiphosphorimidates. researchgate.net

Enantioselective Protonation: Exploration of VANOL derivatives as catalysts for light-driven asymmetric protonation of silyl (B83357) enol ethers. nih.govrsc.org

These examples highlight the broad applicability of this compound as a chiral ligand in mediating a variety of enantioselective transformations, providing access to a wide range of chiral molecules with high stereocontrol.

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for forming cyclohexene (B86901) rings. mdpi.com this compound has shown superior performance compared to other ligands, such as BINOL, in Diels-Alder reactions, achieving high enantioselectivities. Research indicates that this compound catalysts have reached up to 99% enantiomeric excess (ee) in Diels-Alder reactions with various substrates.

Substrate Scope and Diastereoselectivity Control

This compound-derived boron complexes have been evaluated as catalysts for the asymmetric Diels-Alder cycloaddition of 2'-hydroxychalcones with acyclic or cyclic dienes. researchgate.net This method has successfully provided the corresponding products in high yields and with excellent diastereo- and enantioselectivities. researchgate.net This approach has been applied to the enantioselective construction of cyclohexene skeletons found in natural products like kuwanons I and J. mdpi.com, researchgate.net

In one study involving the Diels-Alder reaction towards kuwanons I and J, employing an excess of (R)-Vanol (2.5 equiv) resulted in the endo product in 80% yield with a 1.2:1 endo/exo ratio and 97% ee. mdpi.com While lower enantiomeric excess was observed for the exo product under the same conditions, using (S)-8,8'-dimethyl-Vanol significantly improved the ee of the exo product from 60% to 84%. mdpi.com

However, in the Diels-Alder reaction of methyl acrylate (B77674) and cyclopentadiene, the reaction with a catalyst generated from the VANOL ligand was sluggish at -78 °C, yielding only 28% product after 24 h, suggesting that the VANOL ligand might not provide a sufficiently large chiral pocket for this specific reaction. cdnsciencepub.com

Mechanistic Insights into Asymmetric Induction

While detailed mechanistic studies specifically on this compound catalyzed Diels-Alder reactions were not extensively covered in the provided snippets, general principles of asymmetric induction in Diels-Alder reactions catalyzed by chiral Lewis or Brønsted acids are relevant. These catalysts can bind to the dienophile or diene, creating a chiral environment that favors the formation of one enantiomer. acs.org The stereochemical outcome can be influenced by factors such as the structure of the chiral ligand, the nature of the metal center (in the case of Lewis acids), and the specific substrates involved. acs.org

Asymmetric Aziridination Reactions of Imines

This compound is an excellent ligand for catalytic asymmetric aziridination reactions of imines. scientificlabs.co.uk The catalytic asymmetric aziridination (AZ reaction) of imines with diazo carbene sources is a well-explored method for synthesizing 3-arylated aziridines. mdpi.com Complexes of this compound with B(OPh)₃ have been established as effective catalysts for the reaction of aryl imines with ethyl diazoacetate (EDA). mdpi.com, semanticscholar.org These reactions are highly enantioselective and diastereoselective, primarily yielding cis-3-substituted aziridine-2-carboxylates in excellent yields. thieme-connect.com, msu.edu

Cis- and Trans-Aziridination Pathways

Chiral polyborate based Brønsted acids derived from VANOL and VAPOL ligands are known to catalyze the reaction of diarylmethyl imines with diazoesters to give cis-aziridines. nih.gov, researchgate.net Remarkably, the same catalyst system can catalyze the reaction of the same imines with diazoacetamides to yield trans-aziridines with similarly high asymmetric inductions. nih.gov, arkat-usa.org, thieme-connect.com This allows for a universal catalytic asymmetric aziridination protocol where the diastereoselectivity (cis or trans) is controlled by the choice of the diazo compound (diazoester for cis, diazoacetamide (B1201003) for trans). arkat-usa.org, thieme-connect.com

The face selectivity of the addition to the imine is independent of the diazo compound. nih.gov The this compound derived catalyst directs both diazoesters and diazoacetamides to add to the Si-face of the imine when cis-aziridines are formed. nih.gov, researchgate.net

Reactions with Diazo Compounds (e.g., Ethyl Diazoacetate)

The optimized catalyst system for asymmetric aziridination involves catalysts generated from this compound and triphenyl borate (B1201080). thieme-connect.com, msu.edu These catalysts are effective for the formation of aziridines from the reaction of N-benzhydryl imines with stabilized diazo compounds, including ethyl diazoacetate (EDA). thieme-connect.com, msu.edu The reaction is general for N-benzhydryl imines derived from electron-rich and electron-poor aromatic aldehydes, as well as primary, secondary, and tertiary aliphatic aldehydes. thieme-connect.com, msu.edu

Studies have shown that boroxinate catalysts generated from this compound and a set of different alcohols and phenols can mediate the asymmetric catalytic synthesis of aziridines from an imine and ethyl diazoacetate. nih.gov It has been observed that more electron-donating alcohols or phenols incorporated into the boroxinate core lead to greater asymmetric induction in the aziridine (B145994) product. nih.gov

The mechanism proposed for the aziridination with imines and ethyl diazoacetate involves the coordination of a Lewis acid to the imine, activating it for attack by the diazo compound, leading to a zwitterionic intermediate. msu.edu Rotation and subsequent backside displacement of nitrogen by the imine nitrogen results in the formation of the cis-aziridine. msu.edu Isotope effect studies suggest a stepwise mechanism where reversible formation of a diazonium ion precedes the rate-limiting ring-closure to form the cis-aziridine. nih.gov

Enantioselective Synthesis of Alkynyl Aziridines

Alkynyl aziridines can be synthesized through the catalytic asymmetric aziridination of alkynyl imines with diazo compounds, mediated by chiral boroxinate (BOROX) catalysts derived from ligands like this compound. researchgate.net, nih.gov This reaction provides alkynyl aziridines in high yields and with high asymmetric inductions. researchgate.net, nih.gov

Interestingly, in contrast to reactions with aryl- and alkyl-substituted imines, alkynyl imines react with both diazo esters and diazoacetamides to give cis-substituted aziridines. nih.gov Furthermore, the use of different diazo compounds (diazo esters vs. diazoacetamides) with the same enantiomer of the catalyst can lead to different enantiomers of the cis-aziridine product. nih.gov Theoretical studies suggest that this switch in enantiomers is due to a switch in the face selectivity of the addition to the imine (Si-face to Re-face), which is related to the isomerization of the imine from an E-isomer to a Z-isomer. nih.gov

The enantioselective aziridination has been utilized in the synthesis of key synthons, such as alkynyl aziridines, which can then be transformed into complex molecules like sphingosine (B13886) analogues through regioselective ring-opening reactions. researchgate.net

Asymmetric Imine Aldol (B89426) Reactions

This compound has demonstrated efficacy as a chiral ligand in catalytic asymmetric imine aldol reactions. dv-expert.orgscientificlabs.comchemicalbook.com Catalysts derived from VAPOL and VANOL, incorporating aluminum or zirconium, have been successfully applied to catalyze asymmetric imino-aldol reactions. msu.eduthieme-connect.com

Asymmetric Aza-Cope Rearrangements

This compound is utilized in asymmetric aza-Cope rearrangements, frequently participating in the formation of active boroxinate catalysts. nih.govnih.govmsu.edumsu.edulboro.ac.uk These rearrangements can be subject to catalyst control, influencing the diastereoselectivity of the reaction. For instance, in the context of synthesizing Sedum alkaloids, the absolute configuration of the VANOL-derived catalyst can dictate the formation of either syn- or anti-1,3-homoallylic amino alcohols from a single β-alkoxy aldehyde substrate. nih.govmsu.edu

Asymmetric α-Iminol Cyclizations and Rearrangements

This compound plays a role in asymmetric α-iminol cyclizations, where it contributes to the formation of boroxinate catalysts that enable high enantioselectivity. Furthermore, zirconium complexes of VANOL have been identified as highly effective catalysts for asymmetric α-iminol rearrangements. acs.orgnih.govbeilstein-journals.orgsci-hub.se These catalytic systems have shown the capacity to deliver high yields and excellent enantioselectivities in the rearrangement of α-hydroxy imines to α-amino ketones. acs.orgnih.govbeilstein-journals.orgsci-hub.se Studies have indicated that (R)-VANOL Zr catalyst can yield (S)-α-amino ketones with high enantiomeric excess (ee), for example, achieving 97% ee in one hour at 80 °C. acs.orgnih.gov The VANOL Zr catalyst loading can be reduced while maintaining high yield and enantioselectivity. acs.orgnih.gov

Asymmetric Baeyer-Villiger Reactions

This compound has proven effective in catalytic asymmetric Baeyer-Villiger oxidations. scientificlabs.comcdnsciencepub.comresearchgate.net These reactions, which convert ketones to esters or lactones, can be catalyzed by systems involving VANOL, sometimes in conjunction with aluminum catalysts. scientificlabs.comresearchgate.net Research has suggested that VANOL can be superior to VAPOL in mediating certain Baeyer-Villiger reactions. cdnsciencepub.com For example, (R)-VANOL in the presence of an aluminum catalyst has been used for the transformation of 3-substituted cyclobutanones into enantiopure γ-butyrolactones. scientificlabs.com

Asymmetric Aminoallylation of Aldehydes

This compound serves as a chiral ligand in the catalytic asymmetric aminoallylation of aldehydes. lookchem.comnih.govchemicalbook.commsu.edu This methodology provides a route to synthesize unprotected homo-allylic amines with high levels of asymmetric induction across a variety of aldehyde substrates, including both aryl and aliphatic examples. msu.edu The process can be controlled by the catalyst, allowing for the selective synthesis of either syn- or anti-1,3-aminoalcohols. nih.govmsu.edumsu.edu

Asymmetric Mannich Reactions

This compound has been successfully employed in catalytic asymmetric Mannich reactions. nih.govcdnsciencepub.com These reactions are valuable for the formation of carbon-carbon bonds and the synthesis of β-amino carbonyl compounds. While VAPOL zirconium catalysts have been noted for their effectiveness in Mannich reactions of imines with ketene (B1206846) acetals, and BINOL zirconium catalysts are highly effective in asymmetric Mannich reactions, VANOL also contributes as a chiral ligand in this class of transformations. acs.orgnih.gov

Asymmetric Hydrogenation of Alkenes

This compound has been found to be an optimal ligand in titanium catalysts for the asymmetric hydrogenation of alkenes. rsc.org Asymmetric hydrogenation is a crucial method for synthesizing chiral saturated compounds from prochiral alkenes. While specific details on the substrates and enantioselectivities achieved with this compound in this reaction were not extensively detailed in the search results, its identification as an optimal ligand suggests its effectiveness in creating a chiral environment for the selective addition of hydrogen to one face of the alkene double bond. rsc.org

Asymmetric Hydroarylation of Alkenes

Phosphoramidite derivatives of VANOL have been shown to be effective ligands in rhodium-catalyzed enantioselective intramolecular hydroarylation of alkenes. msu.eduthieme-connect.commsu.edu This reaction involves the addition of an aryl group and a hydrogen atom across a carbon-carbon double bond, forming a new carbon-carbon bond and a chiral center. The use of this compound-based ligands in this context allows for the asymmetric construction of cyclic compounds. msu.eduthieme-connect.commsu.edu

Asymmetric Reduction of Imines and Aminals

Asymmetric Michael Additions (e.g., of Oxindoles, Alkynes)

This compound has been shown to be effective in asymmetric Michael additions, including those involving oxindoles and alkynes. rsc.orgnih.gov Michael addition is a fundamental carbon-carbon bond forming reaction. The use of this compound in these reactions allows for the enantioselective construction of new chiral centers. For instance, (R)-VANOL has been successfully employed in the conjugate addition of terminal alkynes to 2-arylidene-1,3-diketones with high enantioselectivity in the presence of diethyl zinc.

Asymmetric Hydroacylation of Alkenes

A VANOL derivative has been reported for the hydroacylation of alkenes. rsc.orgnih.gov Asymmetric hydroacylation involves the addition of an aldehyde C-H bond across an alkene, forming a ketone. This reaction provides a direct route to chiral ketones from readily available starting materials. The use of a this compound derivative in this process enables the asymmetric induction necessary to obtain enantiomerically enriched products. rsc.orgnih.gov

Asymmetric Pinacol (B44631) Rearrangement

The pinacol rearrangement is a reaction that transforms a vicinal diol into a ketone or aldehyde. This compound has been applied in the asymmetric version of this rearrangement. nih.gov This application allows for the synthesis of chiral carbonyl compounds from prochiral or meso-pinacols with control over stereochemistry. nih.gov

Visible-Light-Driven Enantioselective Protonation using this compound

Visible-light-driven enantioselective protonation represents a significant advancement in photocatalytic asymmetric reactions. rsc.org This approach typically involves single-electron transfer or energy transfer pathways, generating radical intermediates that can transform into carbanions, enols, or enamines. rsc.org In the presence of chiral catalysts, these intermediates undergo efficient enantioselective protonation. rsc.org This method reduces reliance on stoichiometric reagents and harsh conditions, while also broadening the substrate scope. rsc.org

In 2016, research explored the application of axially chiral VANOL-derived catalysts as excited-state proton-transfer (ESPT) agents for the enantioselective protonation of silyl enol ethers. rsc.orgacs.orgresearchgate.netresearchgate.netnih.gov Using stoichiometric amounts of a chiral VANOL derivative, specifically (R)-3,3'-dibromo-VANOL, under 365 nm UV light irradiation, a moderate yield of 68% and a modest enantiomeric excess (ee) of 49% were observed at room temperature for the protonation of silyl enol ethers. rsc.orgacs.orgresearchgate.netresearchgate.netnih.govresearchgate.net While the enantioselectivity was relatively low, this work was a notable example of light-driven asymmetric protonation. rsc.org The relatively low ee was attributed to the racemization or decomposition of the ESPT dye in the excited state. acs.orgresearchgate.netresearchgate.net The reaction was found to be effective with a range of silyl enol ethers and could also be achieved with visible light upon the addition of a triplet sensitizer. acs.orgresearchgate.netresearchgate.net

Original this compound itself, without the bromo substituents, did not yield enantioselectivity in this specific protonation reaction under UV light. researchgate.netresearchgate.netnih.gov However, the use of (R)-3,3'-Br2-VANOL demonstrated the potential of VANOL derivatives as ESPT dyes in asymmetric protonation. researchgate.netresearchgate.netnih.gov

The concept of utilizing the increased acidity of molecules in their excited state (ESPT) has been successfully applied in various reactions, including the protonation of silyl enol ethers. researchgate.net While many studies in light-driven asymmetric protonation have historically relied on UV light, which can lead to side reactions and substrate degradation, the introduction of visible-light-driven methods represents a significant advancement. rsc.org These visible-light processes often proceed via mechanisms like single-electron transfer or hydrogen atom transfer, generating intermediates that undergo enantioselective protonation with the aid of chiral catalysts. rsc.org

Data from the enantioselective protonation of a silyl enol ether using (R)-3,3'-dibromo-VANOL as an ESPT dye under 365 nm irradiation is summarized in the table below. acs.orgresearchgate.netresearchgate.net

| Catalyst | Light Source | Substrate | Yield (%) | Enantiomeric Excess (ee %) |

| (R)-3,3'-dibromo-VANOL | 365 nm UV | Silyl enol ether | 68 | 49 |

This research highlights the potential of modifying the VANOL structure to enhance its performance as a chiral catalyst in light-driven asymmetric transformations. researchgate.netnih.gov

Mechanistic Investigations of S Vanol Catalysis

Elucidation of the Role of (S)-Vanol in Chiral Environment Creation

The fundamental role of this compound in asymmetric catalysis lies in its ability to establish a defined chiral environment around the catalytic center or the reacting substrates. As a chiral ligand, this compound coordinates with metal centers to form chiral complexes. In the case of BOROX catalysts, this compound contributes to the formation of a chiral polyborate anion. nih.govnih.govresearchgate.net This chiral scaffold creates a "chiral pocket" where the substrate binds. csic.es The specific shape and steric bulk of the this compound moiety within this pocket restrict the possible orientations of the prochiral substrate, thereby influencing the diastereomeric transition states and ultimately determining the enantioselectivity of the reaction. csic.es The rigid structure of this compound is particularly effective in enhancing this stereochemical control.

Understanding the Self-Assembly of Boroxinate (BOROX) Catalysts

A key aspect of this compound catalysis in certain asymmetric transformations, such as aziridination and aza-Cope rearrangements, involves the in situ self-assembly of BOROX catalysts. nih.govnih.govmsu.edunih.govresearchgate.netmdpi.com These catalysts are identified as chiral polyborate anions, specifically boroxinates. nih.govnih.govmsu.edu The assembly process typically involves the this compound ligand, a boron source (such as B(OPh)₃ or BH₃·SMe₂, often in the presence of water and sometimes phenols or alcohols), and is frequently induced by the substrate itself. nih.govnih.govnih.govresearchgate.netmdpi.commsu.edu

Structural Characterization of Chiral Polyborate Anions

The structure of the active BOROX catalyst derived from this compound (or its analog VAPOL) has been elucidated through techniques such as X-ray diffraction and NMR spectroscopy. nih.govnih.govresearchgate.netmsu.edu These studies have confirmed the formation of a chiral polyborate anion, characterized by a boroxine (B1236090) ring where one boron atom is four-coordinate and spiro-fused to the vaulted biaryl ligand (Vanol or VAPOL). nih.govnih.govmsu.edu This anionic structure forms an ion pair with a cation, which is often a protonated molecule of the substrate. nih.govnih.govmsu.edu

Substrate-Induced Catalyst Formation Mechanisms

The self-assembly of BOROX catalysts is notably influenced or induced by the presence of the reaction substrate. nih.govnih.govnih.govresearchgate.netmdpi.commsu.edu For instance, in asymmetric aziridination reactions, the imine or amine substrate can trigger the formation of the boroxinate species from the this compound ligand and a boron source like B(OPh)₃. nih.govnih.govnih.govmsu.edu This substrate-induced assembly allows for the rapid generation of the active catalytic species in situ. nih.gov Different methods for achieving this self-assembly have been developed, often involving specific ratios of the ligand, boron source, water, and the inducing substrate. nih.govnih.govnih.govmsu.edu

Spectroscopic Analysis of Active Catalyst Species (e.g., ¹¹B and ¹³C NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B and ¹³C NMR, is a valuable tool for characterizing the BOROX catalysts and investigating their formation and role in the catalytic cycle. nih.govmsu.edunih.govmsu.eduacs.orgacs.org ¹¹B NMR is particularly informative due to the sensitivity of boron chemical shifts to its coordination environment. Three-coordinate boron species typically resonate at lower fields compared to four-coordinate boron species. mdpi.comoxinst.com The formation of the boroxinate structure, containing both three- and four-coordinate boron atoms, can be monitored and confirmed using ¹¹B NMR, with characteristic signals appearing in specific ranges. nih.govmdpi.comoxinst.commichael-hunger.de For example, the four-coordinate boron in the boroxinate core often shows a relatively sharp resonance at a higher field compared to the broader signals of three-coordinate borons. nih.govmsu.edu ¹³C NMR spectroscopy provides further structural information about the organic framework of the catalyst and its interactions with the substrate. msu.eduacs.org These spectroscopic methods, sometimes combined with techniques like Kinetic Isotope Effects (KIEs), provide crucial insights into the nature of the active catalyst and the reaction mechanism. msu.eduacs.orgnih.gov

Transition State Analysis and Enantioselection Determinants

Understanding the transition state of the catalyzed reaction is paramount to elucidating the origins of enantioselectivity. Studies employing a combination of experimental techniques and theoretical calculations, such as Density Functional Theory (DFT), have been utilized to analyze the transition states in this compound-catalyzed reactions involving BOROX catalysts. nih.govmsu.eduacs.orgnih.govlanl.govnih.gov These analyses aim to identify the low-energy transition state that leads to the major enantiomeric product.

In the case of BOROX catalysts, the chiral polyborate anion plays a critical role in orchestrating the orientation of the substrates in the key enantioselectivity-determining transition state. nih.govnih.gov The interactions between the catalyst and the substrates within the chiral pocket guide the reaction along a specific pathway, favoring the formation of one enantiomer over the other. csic.es

Substrate Binding Interactions within the Chiral Pocket

The precise binding of the substrate within the chiral pocket created by the this compound-derived BOROX catalyst is fundamental to achieving high enantioselectivity. Substrates typically interact with the boroxinate core through non-covalent interactions, most notably hydrogen bonding with the oxygen atoms of the anion. nih.govnih.govresearchgate.netnih.gov These interactions help to position the substrate in a defined orientation relative to the reactive center of the catalyst. csic.esresearchgate.net

Computational studies and structural analyses have provided details about these binding interactions. For example, in some BOROX-catalyzed reactions, the protonated iminium substrate has been shown to form a strong hydrogen bond with an oxygen atom of the boroxinate core. nih.gov Other non-covalent interactions, such as CH-π interactions between the substrate and the aryl rings of the VANOL ligand, can also contribute to stabilizing the preferred transition state conformation. nih.govlanl.gov The cumulative effect of these specific interactions within the chiral pocket dictates the facial selectivity of the reaction, leading to the observed enantiomeric excess. researchgate.netcsic.esacs.orgnih.gov

Hydrogen-Bonding Networks in the Boroxinate Core

The boroxinate complexes formed from this compound and VAPOL function as chiral anionic platforms for asymmetric catalysis. nih.govnih.gov The structural foundation of this platform is a chiral polyborate core created by covalently linking alcohols or phenols with vaulted biaryl ligands. nih.govnih.gov This polyborate platform self-assembles in situ upon addition of the substrate. nih.govmsu.edu

Within the catalytic cycle, the boroxinate core plays a crucial role in asymmetric catalysis by activating the imine electrophile through protonation and imparting enantioselection in nucleophilic additions. msu.edu The substrates are bound to the boroxinate core via hydrogen bonds to specific oxygen atoms (O1-O3). researchgate.net For instance, in the this compound-BOROX catalyzed aziridination of imines and ethyldiazoacetate, the protonated imine is bound to an oxygen atom (O3) of the boroxinate core through a strong hydrogen bond. nih.gov Additionally, π-stacking interactions occur between the phenyl substituent of the imine and the boroxinate core. nih.gov A hydrogen-bonding interaction between the α-CH of the diazo compound and an oxygen atom (O1) facilitates the Si-facial attack. nih.gov Electrostatic interactions between the polarized N2 moiety and boroxinate oxygen (O2), as well as the iminium nitrogen, further stabilize the transition structure. nih.gov

A Hammett study supports a mechanism where substrates are hydrogen-bonded to the boroxinate core during the enantiogenic step. nih.govnih.gov Computational studies corroborate this, showing that the H-O distance of the protonated imine hydrogen bonded to the anionic boroxinate core decreases as the electron-releasing ability of the incorporated phenol (B47542) unit increases. nih.govnih.gov These findings suggest that the boroxinate catalyst does not function primarily as a Lewis acid activating the imine through a Lewis acid/Lewis base interaction. nih.govnih.gov

Stereochemical Control during the Catalytic Cycle

Stereochemical control in this compound catalyzed reactions is significantly influenced by the organization of substrates within the chiral environment of the boroxinate core. The boroxinate core directs the orientation and approach of the nucleophile to the active site, thereby achieving diastereoselection. msu.edu The carbon-carbon bond-forming step is often the enantioselectivity- and diastereoselectivity-determining step in reactions such as the aziridination of imines and diazo compounds. msu.edu

In the aziridination reaction catalyzed by this compound-BOROX, the Si-face addition to the imine is observed for S-ligands, including (S)-BINOL. msu.edu The specific interactions within the transition state, including hydrogen bonding and π-stacking, are crucial for controlling the facial selectivity of the nucleophilic attack. nih.gov Theoretical calculations and experimental studies have been used to propose revised models for the origin of enantio- and diastereoselectivity based on the relative energies of the ring-closing transition structures. nih.govacs.org

In some cases, a switch in the enantiomer of the product can occur with the same enantiomer of the catalyst, depending on the diazo compound used. researchgate.net This phenomenon is attributed to a switch in facial addition to the imine (from Si-face to Re-face), which is related to the isomerization of the imine (E vs Z). researchgate.net

Kinetic Isotope Effects (KIEs) in Mechanistic Pathway Delineation

Kinetic isotope effects (KIEs) provide valuable insights into the rate-limiting transition state geometry of a reaction. nih.govacs.orgwikipedia.org Experimental KIEs, particularly 13C KIEs determined using NMR methodology, can be quantitatively associated with a reaction mechanism by computationally modeling relevant transition state geometries. nih.govacs.orgwikipedia.org

In the this compound-BOROX catalyzed aziridination of imines and ethyldiazoacetate, experimental 13C KIEs have been used to elucidate the mechanism. nih.govacs.org Near unity 13C KIEs for the iminium carbon atom and large 13C KIEs on the α-carbon of ethyl diazoacetate suggest that the ring-closure to form the cis-aziridine is the first irreversible step in the catalytic cycle. nih.gov This provides experimental evidence for a stepwise mechanism involving the formation of a diazonium ion intermediate. nih.gov

Experimental KIEs, combined with theoretical calculations, offer detailed information about the enantioselectivity-determining transition state geometry. msu.edu KIE studies have been successfully employed to probe the mechanism of various organic reactions, including those catalyzed by this compound derivatives. nih.govacs.orgresearchgate.net

Synergistic Catalysis Principles in this compound Systems

Synergistic catalysis is a strategy where two distinct catalysts simultaneously activate both the nucleophile and the electrophile to effect a chemical transformation. princeton.edunih.gov This approach can lead to new reactions, improve the efficiency of existing ones, and enhance or create catalytic enantioselectivity. princeton.edunih.gov

In some catalytic systems involving this compound, synergistic interplay between a chiral Brønsted acid (derived from VANOL) and a non-chiral Brønsted acid has been observed. msu.edu This synergistic effect can be crucial for achieving high asymmetric inductions. msu.edu For instance, in the direct aminoallylation of aldehydes catalyzed by a chiral polyborate catalyst generated from VANOL, a synergistic interplay between a chiral Brønsted acid and a non-chiral Brønsted acid is involved. msu.edu The mode of synergistic catalysis and the origin of enantioselection in such reactions have been investigated using a combination of experimental KIEs, NMR spectroscopy, and theoretical calculations. msu.edu

While the provided search results specifically mention synergistic catalysis in the context of VANOL-derived catalysts, the detailed principles of how this synergism operates within these specific systems, beyond the general definition, would require more focused studies on individual reaction systems.

Electronic Modulation of Chiral Polyborate Anionic Catalysts and its Impact on Stereoselectivity

The electronic properties of the components forming chiral polyborate anionic catalysts, such as those derived from this compound, can significantly impact asymmetric induction and stereoselectivity. nih.govnih.gov Variations in the steric and electronic properties of the phenol or alcohol unit incorporated into the boroxinate catalyst have been probed to understand their effects on asymmetric induction in reactions like the catalytic asymmetric aziridination. nih.govnih.gov

Studies involving electronic modulation, such as Hammett studies, have shown that the reaction is favored for catalysts with increased electron density in the boroxinate core. nih.govnih.gov This observation supports a mechanism where the boroxinate catalyst activates the imine through proton donation, and the resulting chiral anion organizes the iminium and diazo compound via hydrogen-bonding interactions. nih.govnih.gov Computational studies further support this by indicating that the hydrogen bond distance between the protonated imine and the anionic boroxinate core decreases with increasing electron-releasing ability of the phenol unit in the boroxinate. nih.govnih.gov

The ability to electronically modulate the chiral polyborate anionic catalyst provides a means to fine-tune the catalytic activity and stereoselectivity by influencing the strength and nature of the interactions between the catalyst and the substrates within the transition state. nih.govnih.gov

Structure Activity Relationship Sar Studies and Rational Ligand Design

Comparative Analysis of (S)-Vanol with Related Chiral Biaryl Ligands (BINOL, VAPOL)

This compound is often compared to other prominent chiral biaryl ligands like BINOL (1,1'-bi-2-naphthol) and VAPOL (vaulted biaryl phosphine (B1218219) oxide) to highlight the advantages and unique characteristics of its vaulted structure.

Structural Comparisons and Conformational Preferences

BINOL possesses a relatively planar structure with an axial chirality arising from restricted rotation around the C1-C1' bond. nih.gov In contrast, both this compound and VAPOL exhibit a "vaulted" or curved structure. rsc.org Solid-state structural analysis indicates that this compound and VAPOL adopt cisoid conformations, characterized by a dihedral angle between the aryl groups of less than 90°. rsc.org This is in stark contrast to BINOL, which typically exists in transoid conformations with dihedral angles greater than 90° and exhibits intermolecular hydrogen bonding in the solid state. rsc.orgresearchgate.net The vaulted structure of this compound arises from the positioning of the phenyl groups at the 3,3'-positions of the 2,2'-bi-1-naphthol core.

Influence of Vaulted Structure on Chiral Pocket Depth and Rigidity

The vaulted structure of this compound plays a crucial role in defining the chiral environment around the metal center when it forms a complex. The 2,2'-bi-1-naphthol framework of this compound creates a deeper chiral pocket compared to the more planar BINOL. This deeper pocket can lead to improved substrate binding and more effective shielding of one face of the reacting molecule, thereby enhancing stereochemical control. The vaulted structure also contributes to the rigidity of the ligand, which is important for maintaining a well-defined chiral environment during the catalytic cycle. While VAPOL also has a vaulted structure, it is formally a VANOL ligand with a fused benzene (B151609) ring across the 7,8-positions. nih.gov

Differential Performance in Asymmetric Catalytic Reactions

The structural differences between this compound, BINOL, and VAPOL lead to variations in their performance across different asymmetric catalytic reactions. In some instances, this compound has been found to be equally effective as VAPOL, while in others, it has shown superiority. cdnsciencepub.com For example, in asymmetric catalytic aziridination reactions, VANOL and VAPOL derived BOROX catalysts give essentially identical asymmetric inductions across a range of imines. nih.govnih.gov However, in Baeyer-Villiger reactions, VANOL has been reported to be superior to VAPOL. cdnsciencepub.com In Diels-Alder reactions, VAPOL often gives higher asymmetric inductions than VANOL, suggesting that the chiral pocket provided by VANOL may not be large enough for certain substrates in this reaction class. cdnsciencepub.com

In the catalytic asymmetric α-iminol rearrangement, a zirconium complex of (R)-VANOL proved to be highly effective, yielding high enantioselectivities (up to >99% ee), while the corresponding VAPOL zirconium catalyst gave very poor asymmetric induction. acs.org BINOL complexes generally show lower yields and stereoselectivities compared to VANOL and VAPOL derivatives in certain reactions, such as asymmetric aziridination with boroxinate catalysts. mdpi.com

The performance differences can be attributed to the subtle interplay between the ligand's structure, the metal center, and the specific substrates involved in the reaction. The depth and rigidity of the chiral pocket, influenced by the ligand's conformation and substituents, dictate how effectively the catalyst can differentiate between enantiotopic faces or groups of the substrate.

Here is a comparative performance table based on the search results:

| Reaction Type | This compound Performance (ee%) | BINOL Performance (ee%) | VAPOL Performance (ee%) | Notes | Source |

| Aziridination (with 7,7'-di-t-butyl-VANOL) | 87–97 | <50 | Comparable to VANOL | VANOL boroxinate catalysts can have higher turnover numbers than VAPOL. | |

| Chloramphenicol Synthesis | 91 | 22 | 96 | VANOL showed >50:1 dr, BINOL 19:1 dr. | |

| Diels-Alder (Methacrolein) | 84 | 69 | 100 | VANOL reaction was sluggish at low temperatures. | cdnsciencepub.com |

| α-Iminol Rearrangement (Zr catalyst) | 97 to >99 | Ineffective | Very poor | VANOL Zr catalyst is highly effective. | acs.org |

| Epoxidation of Aldehydes | High yields and inductions | Ineffective | Ineffective | With borate (B1201080) ester catalysts. | msu.edu |

| Petasis Reaction | >87 | Moderate (60:40 er) | >87 | Vaulted biaryl phenols generally show good results. | nih.gov |

Design and Synthesis of Substituted this compound Derivatives

The rational design of this compound derivatives involves introducing substituents at various positions on the naphthalene (B1677914) core to modulate the electronic and steric properties of the ligand and, consequently, the chiral environment of the catalyst. This systematic modification is a key strategy in optimizing enantioselectivity and reactivity for specific transformations.

Effects of Substituents on the Naphthalene Core (C4-C8 Positions) on Asymmetric Induction

Introducing substituents on the open positions of the naphthalene core of VANOL (C4-C8) can significantly impact the binding of substrates to the catalytic core and influence asymmetric induction. nih.gov Studies have systematically investigated the effects of different substituents at these positions in reactions such as the cis-aziridination. nih.gov

Results indicate that substituents at the 4,4'- and 8,8'-positions generally have a negative impact on catalyst performance, leading to decreased asymmetric inductions. nih.gov For instance, substituents in the 4-position had a large negative influence despite their remoteness from the active site of the boroxinate catalyst. nih.gov Similarly, negative effects were observed for substituents in the 8-position, potentially due to disruption of substrate binding.

Conversely, substituents at the 7,7'-positions have been shown to have the biggest positive impact on asymmetric induction. nih.gov

Here is a table summarizing the general impact of substituents at different positions:

| Position of Substitution | General Impact on Asymmetric Induction | Source |

| 4,4'-Positions | Negative impact | nih.gov |

| 8,8'-Positions | Negative impact | nih.gov |

| 7,7'-Positions | Positive impact | nih.gov |

The interplay between steric and electronic effects of the substituents is delicate. For example, in the 7- and 7'-positions, a 4-methylphenyl group led to a jump in asymmetric induction compared to unsubstituted VANOL, and a slight further increase was observed with a 4-t-butylphenyl substituent. nih.gov However, a 4-trifluoromethyl group at these positions negated this advantage. nih.gov

Impact of 7,7'-Substituents (e.g., t-butyl) on Enantioselectivity

As mentioned, substituents at the 7,7'-positions of the VANOL core have been found to be particularly influential in improving enantioselectivity. nih.gov The introduction of bulky groups, such as t-butyl groups, at the 7,7'-positions of VANOL has been shown to boost enantioselectivity in certain reactions. For example, in aziridination reactions, 7,7'-di-t-butyl-VANOL achieved 87-97% ee, significantly higher than the <50% ee observed with BINOL. This demonstrates the effectiveness of strategically placed substituents in enhancing the stereocontrol offered by the vaulted VANOL scaffold.

Development and Evaluation of 8,8'-Diaryl this compound Ligands

The introduction of substituents at the 8,8'-positions of the this compound backbone has been explored to modulate the steric and electronic environment of the catalyst's active site, thereby influencing catalytic performance. A multi-gram scale synthesis of (S)-8,8'-Ph2VANOL, an 8,8'-diaryl this compound ligand, has been developed msu.eduthieme-connect.com. This synthesis involves a Pd-catalyzed C-H activation/coupling reaction as a key step, allowing for the introduction of various aryl groups at the 8,8'-positions thieme-connect.com.

Studies have shown that substituents at different positions of the VANOL naphthalene core can have varying effects on catalyst performance. While substituents at the 4,4'- and 8,8'-positions can negatively impact catalyst performance in some reactions, substituents at the 7,7'-positions have shown significant positive effects researchgate.netrsc.org. However, specific to 8,8'-diaryl this compound ligands, the di-t-butylVANOL catalyst, which can be considered an analogue with bulky substituents at positions including likely the 8,8' positions (though the source doesn't explicitly state 8,8' for di-t-butylVANOL in this context, it discusses substitution effects broadly), has demonstrated superiority over VANOL and VAPOL catalysts in achieving both diastereoselection and enantioselection in aziridination reactions of benzhydryl imines nih.gov. The introduction of bulky groups at these positions can influence the diastereomeric ratio and enantiomeric excess in asymmetric transformations nih.gov.

Development of Brønsted Acid Derivatives of this compound

This compound has also served as a scaffold for the development of chiral Brønsted acid catalysts. These catalysts utilize the inherent acidity of the hydroxyl groups in the this compound structure, often in conjunction with other functional groups, to activate substrates through hydrogen bonding or protonation. Chiral phosphoric acids and N-triflyl phosphoramides derived from biaryl diols like BINOL and VANOL are known for their utility in asymmetric organocatalysis researchgate.netacs.orgmdpi.com.

Synthesis and Catalytic Efficacy of this compound Phosphoric Acid

This compound phosphoric acid is a significant Brønsted acid derivative. Its synthesis can be achieved on a multi-gram scale by reacting this compound with phosphorus oxychloride (POCl3) followed by hydrolysis msu.eduthieme-connect.comdcu.ie. This method is reported to be efficient and proceeds under mild conditions, yielding the product in high isolated yield msu.eduthieme-connect.com.

This compound phosphoric acid has been evaluated as a co-catalyst in asymmetric transformations. In an enantioselective Pd(II)/Brønsted acid-catalyzed carbonylative carbocyclization of enallenes, (R)-VANOL phosphoric acid provided a good enantiomeric ratio diva-portal.org. However, the efficacy of VANOL phosphoric acid can be dependent on the specific reaction and substrate. For instance, in the asymmetric protonation of silyl (B83357) enol ethers, a naphthyl substituted N-triflyl phosphoramide (B1221513) showed higher activity and enantioselectivity compared to a bis(trifluoromethyl)phenyl-substituted phosphoric acid acs.org.

Synthesis and Catalytic Efficacy of this compound N-Triflyl Phosphoramide

This compound N-triflyl phosphoramide is a stronger Brønsted acid derivative compared to the corresponding phosphoric acid msu.edu. This class of catalysts is known for its enhanced acidity, which can be beneficial for activating less basic substrates acs.orgchemrxiv.org. The synthesis of N-triflyl VANOL phosphoramide can be accomplished in a one-pot, two-step sequence starting from VANOL msu.edu. This method has also been demonstrated on a multi-gram scale, affording the product in good isolated yield msu.edu.

N-triflyl phosphoramides, including those derived from VANOL, have been employed in various asymmetric reactions. Their stronger acidity allows for the effective protonation of substrates, facilitating transformations such as Diels-Alder reactions and 1,3-dipolar cycloadditions mdpi.comacs.org. The increased acidity and the ability to tune the structure, particularly the triflate side chain, provide additional handles for optimizing catalytic performance msu.edu.

Data-Driven Catalyst Optimization and High-Throughput Screening of this compound Ligand Libraries

The discovery and optimization of chiral catalysts can be accelerated by employing data-driven approaches and high-throughput screening (HTS) techniques scispace.comrsc.org. These methods involve generating and testing large libraries of ligands and catalysts to identify optimal structures and reaction conditions rsc.org.

For this compound, data-driven catalyst optimization has been applied in the context of stereodivergent asymmetric synthesis. By using multivariate data analysis (MFA) based on intermediate structures, researchers have been able to design this compound derived ligands that exhibit improved constitutional selectivity and diastereoselectivity in reactions such as the migratory α-C-allylation of allyl esters scispace.comchemrxiv.org. For example, ligands synthesized from this compound have shown significantly higher branched-to-linear (b/l) ratios compared to initial ligands in such transformations scispace.comchemrxiv.org. This highlights the power of using data to guide the design of VANOL-based ligands for specific catalytic outcomes scispace.comchemrxiv.org.

High-throughput screening methods are also valuable for evaluating the catalytic performance of this compound ligand libraries. Fluorescence-based assays have been developed that can determine the enantiomeric excess of chiral compounds, including those that can assemble with diol-type ligands containing a binaphthol or VANOL moiety researchgate.netbath.ac.uk. These assays allow for the rapid evaluation of enantioselectivity and product yield from asymmetric reactions in a high-throughput fashion, requiring only small amounts of substrate researchgate.netbath.ac.uk. This enables the efficient screening of combinatorial libraries of this compound derivatives to discover effective catalysts or auxiliaries for asymmetric transformations researchgate.netbath.ac.uk.

Theoretical and Computational Chemistry Studies of S Vanol Systems

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the ground-state electronic structure and properties of molecules. For (S)-Vanol and related systems, DFT calculations have been employed to optimize molecular geometries and analyze electronic characteristics. Studies have utilized various functionals and basis sets, such as B3LYP with the 6-31G* basis set, for geometry optimizations of Vanol and its S-enantiomer in both gas phase and solution mdpi.com. The B3LYP/6-311G(2d,2p) level of theory has also been used to predict the energies and structures of different conformers of Vanol msu.edu.

DFT calculations have also been applied to understand the structural preferences of Vanol-derived species, such as meso- and pyro-borate precatalysts. Optimized structures for these species have been determined using the B3LYP/6-311+G(d,p) level of theory, revealing that the cyclic pyro-borate isomer is lower in energy than the linear form thieme-connect.com.

Furthermore, DFT calculations are instrumental in exploring reaction mechanisms and energy profiles in catalytic processes involving Vanol. For instance, the M06-2X functional with the 6-311++G(d,p) basis set has been used to study the condensation of Vanol in the context of producing hydrocarbon fuels rsc.org. DFT calculations have also been applied to investigate the mechanism and origin of enantiodivergence in Vanol-Lewis acid catalyzed epoxidation reactions nih.gov. These calculations can illustrate the binding modes of complexes involved in chiral recognition, such as the 1:1 complexes formed between Vanol-derived phosphoric acids and amino alcohols nih.gov.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) extends DFT to study excited-state properties, including electronic excitation energies and transition moments. This is particularly relevant for understanding the spectroscopic behavior of molecules like this compound. TD-DFT has been used to calculate the excited electronic states of this compound mdpi.comnih.govresearchgate.netacs.orgacs.org.

Studies have employed TD-DFT with various functionals, including B3LYP and CAM-B3LYP, along with basis sets such as 6-31G* and aug-cc-pVDZ, to simulate electronic spectra mdpi.comnih.govresearchgate.netacs.orgacs.org. Solvent effects are often incorporated into these calculations using continuum models like the Polarizable Continuum Model (PCM) to better mimic experimental conditions nih.govresearchgate.netacs.orgacs.org. TD-DFT calculations on this compound have been used to predict and analyze its electronic circular dichroism (ECD) and optical rotatory dispersion (ORD) spectra mdpi.comresearchgate.netunipi.it.

ONIOM Calculations for Modeling Complex Catalytic Intermediates

Due to the size and complexity of catalytic systems involving Vanol ligands and substrates, the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method is frequently employed. ONIOM is a hybrid computational method that divides the system into layers, treating the most critical region (e.g., the reaction center and catalyst active site) with a high level of theory (e.g., DFT) and the surrounding parts with lower levels of theory (e.g., semi-empirical methods or molecular mechanics). acs.orgberkeley.edu

ONIOM calculations have been successfully applied to study the mechanism of Vanol-catalyzed reactions, particularly the aziridination of imines with diazo compounds. acs.orgnih.govmsu.eduacs.org These studies involve locating and characterizing transition structures and intermediates. For example, ONIOM(B3LYP/6-31G*:AM1) calculations have been used to explore the stereochemistry-determining step in the aziridination reaction catalyzed by the this compound-BOROX catalyst. msu.eduacs.org This approach allows for the investigation of interactions between the catalyst and substrates, providing insights into the origins of enantio- and diastereoselectivity. msu.eduacs.org The division of layers in ONIOM calculations typically involves treating the reactive parts and key catalyst components with a higher-level method while the peripheral parts are handled with a lower-level method. nih.govmsu.eduacs.org

Prediction and Analysis of Chiroptical Properties

Theoretical calculations play a crucial role in predicting and analyzing the chiroptical properties of chiral molecules like this compound. These properties, which describe the differential interaction of a chiral substance with left and right circularly polarized light, are sensitive indicators of molecular structure and conformation. msu.educas.czpageplace.de Theoretical predictions of chiroptical spectra, often performed using TD-DFT, are valuable for determining the absolute configuration of chiral molecules. mdpi.commsu.eduresearchgate.netunipi.itscience.gov

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) is the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. Theoretical prediction of ECD spectra using TD-DFT is a common approach for assigning absolute configurations. mdpi.comnih.govresearchgate.netacs.orgresearchgate.netunipi.itscience.gov Studies on this compound have involved calculating its ECD spectrum and comparing it with experimental data to confirm its absolute configuration. researchgate.netunipi.it The reliability of these predictions depends on the chosen computational methods, including the functional and basis set used in the TD-DFT calculations, as well as the inclusion of solvent effects. nih.govresearchgate.netacs.orgacs.org

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light. Like ECD, VCD is a powerful tool for structural elucidation and absolute configuration determination. Theoretical methods, often based on DFT, are used to calculate VCD spectra. mdpi.comresearchgate.netunipi.itscience.gov Studies have explored the VCD spectra of Vanol, utilizing theoretical calculations to aid in their interpretation and the determination of absolute configuration. mdpi.comresearchgate.netunipi.it

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is the change in the optical rotation of a substance with respect to the wavelength of light. Theoretical prediction of ORD curves provides complementary information to ECD and VCD for characterizing chiral molecules. Significant advances have been made in predicting ORD using density functional and coupled cluster theories. msu.edu Theoretical calculations of the ORD spectra of Vanol have been performed, contributing to the understanding of its chiroptical behavior and aiding in absolute configuration assignments. mdpi.comresearchgate.netunipi.it The combined use of theoretical ORD and ECD characteristics can lead to more robust assignments of absolute configurations. researchgate.net

Two-Photon Absorption Circular Dichroism (TPACD)

Two-Photon Absorption Circular Dichroism (TPACD), also known as Two-Photon Circular Dichroism (TPCD), is a nonlinear spectroscopic technique used to study chiral molecules. mdpi.comacs.orgresearchgate.net Unlike linear circular dichroism (CD), TPACD involves the simultaneous absorption of two photons, allowing access to different excited states and providing unique information about the electronic structure and chirality of a molecule. mdpi.comresearchgate.net This technique is particularly useful for studying systems that are highly absorbing or scattering in the UV region where linear CD is limited. mdpi.comresearchgate.net

Theoretical and experimental studies have investigated the TPCD of this compound, often in comparison with other biaryl derivatives like (S)-BINOL and (S)-VAPOL. nih.govresearchgate.netacs.org These studies employ computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), to simulate the TPCD spectra. nih.govresearchgate.netacs.org Calculations for this compound have been performed using basis sets like aug-cc-pVDZ and 6-31G*, incorporating solvent effects through models like the polarizable continuum model (PCM). nih.govresearchgate.netacs.org

Comparison between experimental and theoretical TPCD spectra for this compound shows a general agreement, although computed excitation energies may be shifted to align with experimental peaks. mdpi.com The theoretical calculations provide insights into the contributions of electric and magnetic transition moments to the TPCD rotatory strength. acs.orgresearchgate.netslideshare.net Studies have explored the effect of π-electron delocalization curvature on the TPCD of these biaryl derivatives. nih.govresearchgate.netacs.org

Circularly Polarized Luminescence (CPL) and Photoluminescence (PL) Spectroscopy

Circularly Polarized Luminescence (CPL) and Photoluminescence (PL) spectroscopy are techniques used to probe the excited-state properties of chiral molecules. PL involves the emission of light after excitation, while CPL measures the differential emission of left and right circularly polarized light, providing information about the chirality of the excited state.

While the provided search results primarily focus on TPACD for this compound, research on related chiral systems highlights the importance of CPL and PL in understanding their photophysical behavior. For instance, studies on other layered materials and chiral molecules utilize circularly polarized Raman and/or photoluminescence analyses to investigate their physical properties and stereochemistry. science.gov The development of specialized instruments for measuring true CPL spectra, even for optically anisotropic samples, underscores the significance of this technique in characterizing chiral materials. science.gov

Although specific detailed research findings on the CPL and PL spectroscopy of this compound were not extensively found in the provided snippets, these techniques are generally applicable to chiral luminophores like this compound and would provide valuable information about its excited-state structure and dynamics, and how its chirality manifests in light emission.

Conformational Analysis and Equilibrium Dihedral Angles in this compound

Conformational analysis is essential for understanding the preferred three-dimensional arrangements of a molecule, which directly influence its properties and reactivity. For flexible molecules like this compound, understanding the equilibrium dihedral angles is crucial.

Computational studies, often employing density functional theory (DFT), are used to explore the potential energy surface of this compound and identify stable conformers. These calculations determine the relative energies and geometries of different conformers, characterized by specific dihedral angles, particularly around the biaryl linkage and the rotations of the phenyl and naphthol groups.

While detailed data tables of specific equilibrium dihedral angles for this compound were not explicitly present in the provided search results, the optimization of geometries at levels like B3LYP/6-31G* is mentioned in the context of theoretical calculations for spectroscopic studies. mdpi.com This indicates that conformational analysis, including the determination of equilibrium geometries and dihedral angles, is a prerequisite for calculating properties like TPCD spectra. The low-energy conformers and their relative populations at equilibrium are critical inputs for accurately simulating experimental spectra.

Further Chemical Reactions and Functionalizations of S Vanol

Oxidation Reactions Leading to Quinone Derivatives

Oxidation of (S)-Vanol can yield quinone derivatives smolecule.com. Quinones are valuable intermediates in organic synthesis smolecule.com. Common oxidizing agents employed in the oxidation of this compound include potassium permanganate (B83412) and chromium trioxide smolecule.com. The oxidation of phenols to quinones is a known transformation in organic chemistry, with various methods and reagents reported for achieving this conversion, including hypervalent iodine reagents researchgate.net. While the specific quinone derivatives formed from this compound are not detailed in the provided snippets, the general reactivity indicates the potential for accessing such compounds through oxidative pathways.

Reduction Reactions to Dihydroxy Derivatives

Reduction reactions involving this compound can lead to the formation of dihydroxy derivatives smolecule.com. Reducing agents such as sodium borohydride (B1222165) and lithium aluminum hydride are commonly used for this purpose smolecule.com. The reduction of organic compounds, including those with naphthol structures, to their corresponding dihydroxy forms is a standard chemical transformation. Although specific examples or detailed research findings on the reduction of this compound to its dihydroxy derivatives are not provided, the general class of products and suitable reagents are indicated.

Substitution Reactions for Functionalized Naphthol Derivatives

This compound can undergo substitution reactions to yield functionalized naphthol derivatives smolecule.com. Reagents such as alkyl halides and acyl chlorides are utilized in these substitution processes smolecule.comsmolecule.com. Substitution reactions on naphthol derivatives allow for the introduction of various functional groups onto the naphthalene (B1677914) core atamanchemicals.com. This functionalization can modify the electronic and steric properties of the this compound molecule, potentially influencing its performance as a ligand in catalysis or its properties in other applications researchgate.net. While detailed examples of specific substitution products of this compound are not available in the provided information, the general reactivity suggests that a range of functionalized derivatives can be synthesized through these methods.

Broader Research Applications and Future Perspectives

Application of (S)-Vanol in Enzyme Mechanism Studies